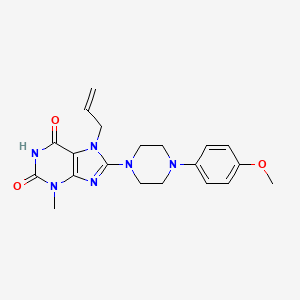

7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to a class of purine-2,6-dione derivatives characterized by substitutions at the 7- and 8-positions of the purine core. The structure features a 7-allyl group and an 8-(4-(4-methoxyphenyl)piperazin-1-yl) moiety. The purine dione scaffold is a privileged structure in medicinal chemistry due to its resemblance to adenosine, enabling interactions with enzymes and receptors such as kinases, phosphodiesterases, and neurotransmitter receptors .

The synthesis of such derivatives typically involves alkylation or nucleophilic substitution at the 7- and 8-positions. For example, Scheme 33 in describes the synthesis of a related compound, 1-alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione, via sequential alkylation and piperazine substitution reactions. The allyl group at the 7-position may enhance lipophilicity and metabolic stability compared to bulkier substituents, while the 4-methoxyphenylpiperazine moiety is associated with serotonin receptor modulation .

Properties

IUPAC Name |

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-4-9-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25-12-10-24(11-13-25)14-5-7-15(29-3)8-6-14/h4-8H,1,9-13H2,2-3H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYBRDXOUXNTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-allyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative with potential therapeutic applications. Its unique structure, characterized by a purine core and various substituents, suggests diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties and antiviral potential based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 416.49 g/mol. The structural features include:

- Allyl group at the 7-position

- Piperazine moiety at the 8-position

- Methoxyphenyl group enhancing lipophilicity

These characteristics may improve the compound's bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research involving purine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| 7-Allyl derivative | Huh7 | 14.2 | Superior to 5-FU (30.6) |

| 7-Allyl derivative | HCT116 | 17.9 | Higher than Fludarabine (28.4) |

| 7-Allyl derivative | MCF7 | 23.6 | Comparable to clinical controls |

These results indicate that the compound may serve as a scaffold for developing more effective anticancer agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against coronaviruses. Preliminary studies suggest that it may inhibit viral replication in cell culture assays. The proposed mechanism involves interference with viral entry or replication processes.

Methods for Evaluation:

- Cell Culture Assays: Testing the compound's ability to inhibit viral replication.

- Animal Models: Evaluating efficacy in vivo against viral infections.

Although detailed mechanisms remain to be fully elucidated, the presence of the piperazine ring is often associated with pharmacological activities such as receptor binding and modulation of signal transduction pathways. The methoxyphenyl group may enhance interactions with lipid membranes, facilitating cellular uptake and subsequent biological effects.

Case Studies and Research Findings

A significant study focused on a series of purine derivatives indicated that compounds with similar structural features showed promising results in cytotoxicity assays:

- Cytotoxicity Study: A comparative analysis revealed that certain derivatives had lower IC50 values than established chemotherapeutics.

- Mechanistic Insights: Research suggested that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial depolarization and caspase activation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs that differ in substituents at the 7- and 8-positions. Key variations influence physicochemical properties, target selectivity, and pharmacological activity.

Substituent Variations at the 7-Position

Substituent Variations at the 8-Position

Spectral and Analytical Comparisons

- NMR Data : The target compound’s allyl group would show characteristic vinyl proton signals (δ 5.0–6.0 ppm), while the 4-methoxyphenylpiperazine moiety would exhibit aromatic protons at δ 6.8–7.5 ppm . In contrast, the 2-methoxyethyl analog () displays a singlet for the methoxy group at δ 3.3–3.5 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) for the target compound is expected at m/z 405.18, while the hydroxyethyl-piperazine analog () shows a lower molecular weight (m/z 294.15) due to the absence of the methoxyphenyl group .

Pharmacological Implications of Structural Differences

- Kinase Inhibition : Compounds with bulky 7-substituents (e.g., indazolyl in ) exhibit kinase inhibitory activity, while the allyl group in the target compound may favor alternative targets like phosphodiesterases .

- Metabolic Stability : The allyl group may undergo cytochrome P450-mediated oxidation to an epoxide, necessitating structural optimization for improved safety .

Q & A

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to serotonin/dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs .

- Radioligand Displacement Assays : Use [³H]-labeled analogs to quantify receptor occupancy in neuronal membranes .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between the methoxyphenyl group and receptor hydrophobic pockets .

How can conflicting bioactivity data (e.g., varying IC50 values across studies) be resolved?

Advanced Research Question

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ethyl vs. methyl substituents) to identify critical pharmacophores. For example, the methoxyphenyl group enhances selectivity for 5-HT1A over D2 receptors .

- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

- Metabolite Screening : Use LC-MS to rule out interference from degradation products (e.g., demethylated derivatives) .

What computational approaches elucidate the compound’s mechanism of action?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess piperazine flexibility in receptor binding pockets .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution in the purine core to predict electron-deficient regions for nucleophilic attack .

- Machine Learning Models : Train classifiers on bioactivity datasets to predict off-target effects (e.g., kinase inhibition) .

How does the 4-(4-methoxyphenyl)piperazine moiety influence biological activity?

Basic Research Question

- Pharmacophore Role : The methoxyphenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- Receptor Selectivity : Piperazine’s nitrogen atoms form hydrogen bonds with Asp<sup>3.32</sup> in 5-HT1A, while the methoxy group engages in π-π stacking with Phe<sup>6.52</sup> .

- Metabolic Stability : Methoxy substitution reduces cytochrome P450-mediated oxidation compared to unsubstituted phenyl analogs .

What strategies assess the compound’s stability under physiological conditions?

Advanced Research Question

- Stress Testing : Incubate at 40°C/75% RH for 4 weeks to simulate shelf life; monitor degradation via HPLC .

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–9) to identify labile bonds (e.g., purine C8-N piperazine linkage) .

- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products (λmax 270 nm) .

How can researchers address low aqueous solubility during in vivo studies?

Advanced Research Question

- Prodrug Design : Introduce phosphate esters at the purine N3 position to enhance solubility, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability .

- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to solubilize the compound in PBS (up to 5 mg/mL) .

What are the best practices for validating biological activity in complex models?

Advanced Research Question

- 3D Cell Cultures : Test neuroactivity in glioblastoma spheroids to mimic tumor microenvironments .

- Zebrafish Models : Assess CNS penetration via fluorescent tagging (e.g., BODIPY derivatives) and confocal imaging .

- Transcriptomics : Perform RNA-seq on treated neuronal cells to identify downstream pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.